molecular formula C8H8ClN5 B8460768 6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine CAS No. 89989-69-5

6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine

Cat. No. B8460768
M. Wt: 209.63 g/mol
InChI Key: GEDQOJUUJKATIO-UHFFFAOYSA-N
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Patent
US04485106

Procedure details

A mixture was prepared from 6 g of 6-chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine, 150 ml of methanol and 125 ml of 40% aqueous dimethylamine. This mixture was heated at reflux for 3 hours and then cooled. The precipitate which formed was separated by filtration and partitioned between methylene chloride and water. The organic layer was separated, dried over sodium sulfate, and concentrated to leave a residual solid. This was recrystallized from ethanol to give 6-dimethylamino-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine melting at about 239°-240° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]2=[N:12][N:13]=[N:14][N:4]2[N:3]=1.[CH3:15][NH:16][CH3:17]>CO>[CH3:15][N:16]([CH3:17])[C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]2=[N:12][N:13]=[N:14][N:4]2[N:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NN2C(C=3CCCCC13)=NN=N2
Name
Quantity
125 mL
Type
reactant
Smiles
CNC
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a residual solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NN2C(C=3CCCCC13)=NN=N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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